Cas no 245655-52-1 (3-Cyclopentene-1,3-dicarbonyldifluoride, 1,2,2-trimethyl-, (1R)-)

3-Cyclopentene-1,3-dicarbonyldifluoride, 1,2,2-trimethyl-, (1R)- structure
245655-52-1 structure
Product name:3-Cyclopentene-1,3-dicarbonyldifluoride, 1,2,2-trimethyl-, (1R)-
CAS No:245655-52-1
MF:C10H12F2O2
MW:202.197890281677
CID:245974
PubChem ID:57357804

3-Cyclopentene-1,3-dicarbonyldifluoride, 1,2,2-trimethyl-, (1R)- Chemical and Physical Properties

Names and Identifiers

    • 3-Cyclopentene-1,3-dicarbonyldifluoride, 1,2,2-trimethyl-, (1R)-
    • 3-Cyclopentene-1,3-dicarbonyl difluoride, 1,2,2-trimethyl-, (1R)- (9CI)
    • (1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarbonyl fluoride
    • DTXSID70723870
    • 245655-52-1
    • (1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride
    • Inchi: InChI=1S/C10H12F2O2/c1-9(2)6(7(11)13)4-5-10(9,3)8(12)14/h4H,5H2,1-3H3
    • InChI Key: BSNIIXIVXFXVQC-UHFFFAOYSA-N
    • SMILES: CC1(C(F)=O)CC=C(C(F)=O)C1(C)C

Computed Properties

  • Exact Mass: 202.08056
  • Monoisotopic Mass: 202.08053595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • PSA: 34.14
  • LogP: 2.34120

3-Cyclopentene-1,3-dicarbonyldifluoride, 1,2,2-trimethyl-, (1R)- Related Literature

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